molecular formula C6H5BrFNO B1415577 2-Bromo-5-fluoro-4-hydroxyaniline CAS No. 1805106-67-5

2-Bromo-5-fluoro-4-hydroxyaniline

Cat. No. B1415577
M. Wt: 206.01 g/mol
InChI Key: MVBUQTROQXOMLZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-hydroxyaniline is a chemical compound with the molecular formula C6H5BrFNO . It is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of 2-Bromo-5-fluoro-4-hydroxyaniline involves several steps. One method involves the catalytic bromination of 2-fluoroaniline . Other methods involve palladium-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-4-hydroxyaniline consists of a benzene ring with bromine, fluorine, and hydroxyaniline functional groups .


Chemical Reactions Analysis

2-Bromo-5-fluoro-4-hydroxyaniline can undergo various chemical reactions. For example, it can be used to synthesize ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole . It can also be used in the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-4-hydroxyaniline has a molecular weight of 206.01 . It has a melting point of 43-47 °C .

Scientific Research Applications

    • Application : 4-Bromo-2,5-difluorophenol is used as a raw material in organic synthesis .
    • Methods of Application : This compound is used in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
    • Application : 2-Fluoro-4-hydroxyaniline, HCl is used as a biochemical for proteomics research .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
    • Application : Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes .
    • Methods of Application : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored .
    • Results or Outcomes : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
    • Application : 2-hydroxyaniline is used as a raw material in organic synthesis .
    • Methods of Application : This compound is used in the synthesis of various benzylidene derivatives .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
    • Application : 2-Amino-4-fluorophenol is used in biochemical research .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
    • Application : Investigations on diverse aspects of fluoro-organic compounds have rapidly increased during the past decades .
    • Methods of Application : Various biofluorination strategies have been developed in recent years for applications in the anti-cancer, anti-viral and anti-infection fields .
    • Results or Outcomes : Despite the industrial importance of fluorinated compounds, there have been serious concerns worldwide over the levels and synthetic routes of certain fluorinated organic compounds, in particular perfluorinated chemicals (PFCs) .
    • Application : N-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-HYDROXYANILINE and N-(2,4-DICHLOROBENZYLIDENE)-2-HYDROXYANILINE are used as raw materials in organic synthesis .
    • Methods of Application : These compounds are used in the synthesis of various benzylidene derivatives .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
    • Application : 2-Amino-4-fluorophenol is used in biochemical research .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
    • Application : Investigations on diverse aspects of fluoro-organic compounds have rapidly increased during the past decades .
    • Methods of Application : Various biofluorination strategies have been developed in recent years for applications in the anti-cancer, anti-viral and anti-infection fields .
    • Results or Outcomes : Despite the industrial importance of fluorinated compounds, there have been serious concerns worldwide over the levels and synthetic routes of certain fluorinated organic compounds, in particular perfluorinated chemicals (PFCs) .

Safety And Hazards

2-Bromo-5-fluoro-4-hydroxyaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-amino-5-bromo-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBUQTROQXOMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-2-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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